Probarbital sodium

Description

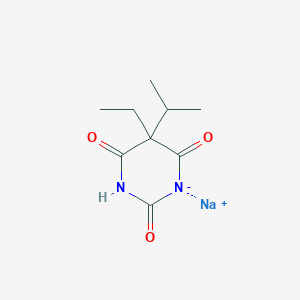

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-ethyl-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.Na/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13;/h5H,4H2,1-3H3,(H2,10,11,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOSKSIAEUKJIK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-82-8 | |

| Record name | Probarbital sodium [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROBARBITAL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA0W423G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Probarbital Sodium's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probarbital sodium, a member of the barbiturate class of drugs, exerts its primary pharmacological effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of this compound with GABA-A receptors. It details the allosteric modulation of the receptor, the direct agonistic effects at higher concentrations, and the resulting impact on neuronal inhibition. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the key pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon extensive research on structurally and functionally similar barbiturates, such as pentobarbital and phenobarbital, to provide a robust framework for understanding its mechanism of action.

Introduction to this compound and the GABA-A Receptor

This compound is a barbiturate derivative that has been utilized for its sedative and hypnotic properties. Its therapeutic and toxicological effects are primarily mediated by its interaction with the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel, composed of a combination of different subunits (e.g., α, β, γ), which forms a central chloride (Cl⁻) selective pore.[1][2] The binding of the endogenous neurotransmitter GABA to its specific sites on the receptor triggers a conformational change, leading to the opening of the chloride channel. The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[3]

Barbiturates, including this compound, bind to a distinct allosteric site on the GABA-A receptor, separate from the GABA binding site.[4] This allosteric modulation is the cornerstone of their mechanism of action.

Molecular Mechanism of Action

The interaction of this compound with the GABA-A receptor is multifaceted and concentration-dependent, primarily involving positive allosteric modulation and direct agonism.

Positive Allosteric Modulation

At therapeutic concentrations, this compound acts as a positive allosteric modulator of the GABA-A receptor.[3][4] This means that it enhances the effect of GABA without directly activating the receptor on its own. The key mechanism of this modulation is the prolongation of the time the chloride channel remains open in response to GABA binding.[4][5] This contrasts with benzodiazepines, another class of GABA-A receptor modulators, which increase the frequency of channel opening.[5] The increased duration of chloride influx for each channel opening event leads to a more pronounced and sustained hyperpolarization of the postsynaptic neuron, thereby potentiating GABAergic inhibition.

Signaling Pathway of this compound as a Positive Allosteric Modulator

Caption: this compound enhances GABA's effect by prolonging Cl- channel opening.

Direct Agonism

At higher concentrations, typically exceeding therapeutic levels, this compound can directly activate the GABA-A receptor, even in the absence of GABA.[6] This agonist-like action is a key differentiator from benzodiazepines and contributes significantly to the higher toxicity and potential for overdose associated with barbiturates. Direct gating of the chloride channel leads to profound CNS depression, as the inhibitory signaling is no longer dependent on the endogenous release of GABA.

Quantitative Data

| Parameter | Pentobarbital | Phenobarbital | This compound (Predicted) | Reference |

| GABA Potentiation (EC₅₀) | 94 µM | 0.89 mM | Likely in the micromolar range, potentially between pentobarbital and phenobarbital. | [6] |

| Direct GABA-A Activation (EC₅₀) | 0.33 mM | 3.0 mM | Expected to be in the high micromolar to low millimolar range. | [6] |

| Effect on Channel Open Time | Increases mean open time | Increases mean open time | Expected to increase mean open time. | |

| Effect on IPSC Decay | Prolongs decay time constant | Prolongs decay time constant | Expected to prolong the decay time constant of inhibitory postsynaptic currents. |

Note: The values for this compound are predicted based on its structural similarity to pentobarbital and phenobarbital and the general trends observed for barbiturates. Further experimental validation is required.

Experimental Protocols

The investigation of this compound's mechanism of action on GABA-A receptors employs a range of sophisticated electrophysiological and biochemical techniques.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow across the entire cell membrane of a neuron while controlling the membrane voltage. It is ideal for studying the potentiation of GABA-induced currents and the direct activation of GABA-A receptors by this compound.

Methodology:

-

Cell Preparation: Primary neurons (e.g., hippocampal or cortical neurons) are cultured, or acute brain slices are prepared. Alternatively, cell lines (e.g., HEK293) expressing specific GABA-A receptor subunit combinations can be used.

-

Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane. A gigaohm seal is formed, and the membrane patch is ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a constant level (e.g., -60 mV) using a voltage-clamp amplifier.

-

Drug Application: A solution containing a known concentration of GABA is applied to the cell, and the resulting inward chloride current is recorded. Subsequently, co-application of GABA and varying concentrations of this compound is performed to measure the potentiation of the GABAergic current. To study direct agonism, increasing concentrations of this compound are applied in the absence of GABA.

-

Data Analysis: The peak amplitude and decay kinetics of the recorded currents are analyzed to determine the EC₅₀ for potentiation and direct activation.

Experimental Workflow for Whole-Cell Voltage-Clamp

Caption: Workflow for studying this compound's effects using whole-cell voltage-clamp.

Single-Channel Patch-Clamp Electrophysiology

This high-resolution technique allows for the recording of ion flow through a single GABA-A receptor channel, providing detailed insights into the effects of this compound on channel kinetics.

Methodology:

-

Patch Preparation: A micropipette is pressed against the cell membrane to form a tight seal, isolating a small patch of the membrane containing one or a few GABA-A receptor channels (cell-attached or outside-out configurations).

-

Recording: The current flowing through the single channel is recorded in the presence of GABA and/or this compound in the pipette or bath solution.

-

Data Analysis: The recordings are analyzed to determine the single-channel conductance, mean open time, open probability, and burst duration. This allows for a direct observation of how this compound prolongs the channel open time.

Radioligand Binding Assays

These biochemical assays are used to determine the binding affinity of this compound to the barbiturate binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized, and cell membranes containing GABA-A receptors are isolated by centrifugation.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to the barbiturate site (e.g., [³⁵S]TBPS, which binds within the chloride channel and is allosterically modulated by barbiturates) in the presence of varying concentrations of unlabeled this compound.

-

Separation and Quantification: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of this compound can be calculated, representing its binding affinity.

Conclusion

This compound's mechanism of action is centered on its role as a positive allosteric modulator and direct agonist of the GABA-A receptor. By increasing the duration of chloride channel opening in the presence of GABA and by directly gating the channel at higher concentrations, it significantly enhances inhibitory neurotransmission in the central nervous system. While specific quantitative data for this compound remains an area for further investigation, the well-established pharmacology of related barbiturates provides a solid foundation for understanding its effects. The experimental protocols detailed in this guide offer a roadmap for researchers to further elucidate the precise molecular interactions and quantitative parameters of this compound's action on GABA-A receptors, which is crucial for both understanding its therapeutic applications and managing its potential for toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. huguenardlab.stanford.edu [huguenardlab.stanford.edu]

An In-depth Technical Guide to the Chemical Properties of 5-ethyl-5-isopropylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-ethyl-5-isopropylbarbituric acid, also known by its non-proprietary name Probarbital and trade name Ipral.[1] This document consolidates key physicochemical data, outlines detailed experimental protocols for its characterization, and illustrates its metabolic pathway.

Core Chemical Properties

5-ethyl-5-isopropylbarbituric acid is a barbiturate derivative characterized by an ethyl and an isopropyl group at the 5-position of the barbituric acid ring.[1] These substitutions are critical to its pharmacological activity as a sedative-hypnotic agent. The physicochemical properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Physicochemical Data

The following table summarizes the key quantitative chemical properties of 5-ethyl-5-isopropylbarbituric acid.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₃ | Wikipedia |

| Molecular Weight | 198.22 g/mol | Wikipedia |

| Melting Point | Not experimentally determined. Estimated based on similar compounds: 5-ethyl-5-isopentylbarbituric acid (155-158.5 °C) and 5-allyl-5-isopropyl-1-methylbarbituric acid (56-57 °C). | ChemBK, ChemicalBook |

| Boiling Point | 725.23 K (452.08 °C) (Calculated) | Benchchem |

| Water Solubility | log10(S) = -2.21 (Calculated) | Benchchem |

| 0.01 M | Benchchem | |

| pKa | Not experimentally determined for this specific compound. Barbiturates are weakly acidic with pKa values generally around 7-8. | |

| LogP (Octanol-Water Partition Coefficient) | 1.5 (Calculated, XLogP3) | PubChem |

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of 5-ethyl-5-isopropylbarbituric acid.

Synthesis of 5-ethyl-5-isopropylbarbituric Acid

A general method for the synthesis of 5,5-disubstituted barbituric acids involves the condensation of a disubstituted malonic ester with urea. The following is a representative protocol that can be adapted for the synthesis of 5-ethyl-5-isopropylbarbituric acid.

Workflow for the Synthesis of 5,5-Disubstituted Barbituric Acids

Caption: General synthesis of 5-ethyl-5-isopropylbarbituric acid.

Detailed Methodology:

-

Preparation of Diethyl Ethylisopropylmalonate: Diethyl malonate is sequentially alkylated using sodium ethoxide as a base and ethyl iodide followed by isopropyl iodide. The reaction is typically carried out in anhydrous ethanol.

-

Condensation with Urea: The resulting diethyl ethylisopropylmalonate is then condensed with urea in the presence of a strong base, such as sodium ethoxide. The mixture is refluxed to drive the reaction to completion.

-

Acidification and Isolation: After the condensation reaction, the reaction mixture is cooled and acidified with a strong acid, like hydrochloric acid, to precipitate the crude 5-ethyl-5-isopropylbarbituric acid.

-

Purification: The crude product is then purified by recrystallization, commonly from an ethanol-water mixture, to yield the pure compound.

Determination of pKa by UV-VIS Spectrophotometry

The pKa of a weakly acidic compound like a barbiturate can be determined by monitoring the change in its UV-VIS absorbance as a function of pH.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by UV-VIS spectroscopy.

Detailed Methodology:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of 5-ethyl-5-isopropylbarbituric acid is also prepared in a suitable solvent.

-

Sample Preparation: Aliquots of the stock solution are added to each buffer solution to create a series of samples with the same concentration of the analyte but different pH values.

-

Spectrophotometric Measurement: The UV-VIS spectrum of each sample is recorded. A wavelength at which the absorbance changes significantly with pH is selected for analysis.

-

Data Analysis: The absorbance at the selected wavelength is plotted against the pH. The resulting sigmoidal curve is analyzed to find the inflection point, which corresponds to the pKa of the compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of barbiturates in various matrices.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the analysis of barbiturates by GC-MS.

Detailed Methodology:

-

Sample Preparation: The analyte is extracted from the sample matrix (e.g., biological fluid) using a suitable organic solvent via liquid-liquid extraction.

-

Derivatization: To improve volatility and chromatographic performance, the barbiturate may be derivatized. A common method is methylation of the acidic protons on the barbiturate ring.

-

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum for each compound.

-

Identification and Quantification: The compound is identified by its retention time and mass spectrum. Quantification can be achieved by comparing the peak area to that of a known concentration of a standard.

Metabolic Pathway

Barbiturates are primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. The metabolism of 5-ethyl-5-isopropylbarbituric acid is expected to follow pathways similar to other barbiturates, involving oxidation of the side chains and conjugation reactions.

Proposed Metabolic Pathway of 5-ethyl-5-isopropylbarbituric Acid

Caption: Proposed metabolic pathway of 5-ethyl-5-isopropylbarbituric acid.

Description of Metabolic Steps:

-

Phase I Metabolism (Oxidation): The initial metabolic step is likely the oxidation of either the ethyl or the isopropyl side chain, catalyzed by CYP450 enzymes in the liver. This hydroxylation reaction increases the polarity of the molecule.

-

Phase II Metabolism (Conjugation): The parent drug or its hydroxylated metabolite can then undergo conjugation reactions. A common pathway for barbiturates is N-glucosidation, where a glucose molecule is attached to one of the nitrogen atoms of the barbiturate ring by UDP-glucuronosyltransferases (UGTs).[2]

-

Excretion: The more polar metabolites are then more readily excreted from the body, primarily through the urine.

This guide provides a foundational understanding of the chemical properties of 5-ethyl-5-isopropylbarbituric acid. Further experimental work is required to definitively determine all physicochemical parameters and to fully elucidate its metabolic fate in vivo. The provided protocols offer a starting point for researchers and professionals in the field of drug development and analysis.

References

Probarbital Sodium: A Technical Overview for Researchers

An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Analytical Methodologies of a Classic Barbiturate Sedative

This technical guide provides a comprehensive overview of probarbital sodium, a barbiturate derivative with sedative and hypnotic properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, molecular structure, mechanism of action, and relevant experimental protocols. Due to the limited availability of data specifically for this compound, representative information and methodologies for analogous intermediate-acting barbiturates are included to provide a thorough and practical resource.

Core Chemical and Physical Data

This compound is the sodium salt of probarbital (5-ethyl-5-isopropylbarbituric acid). Like other barbiturates, it has been utilized for its central nervous system depressant effects.[1] The key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 143-82-8 (this compound); 76-76-6 (Probarbital) | [2] |

| Molecular Formula | C₉H₁₃N₂NaO₃ | |

| Molecular Weight | 220.20 g/mol | [3] |

| IUPAC Name | Sodium 5-ethyl-4,6-dioxo-5-(propan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-olate | [4] |

| Synonyms | Ipral Sodium, Ethypropymalum Sodium | [2] |

| Appearance | White crystalline powder (representative for barbiturate sodium salts) | [5] |

| Solubility | Freely soluble in water; sparingly soluble in ethanol (representative for barbiturate sodium salts) | [6] |

Molecular Structure

Probarbital is a derivative of barbituric acid, featuring an ethyl and an isopropyl group substituted at the 5-position of the pyrimidine ring. The sodium salt is formed by the deprotonation of one of the amide nitrogens, resulting in an ionic compound that is more water-soluble than its free acid form.

The canonical SMILES representation for the probarbital free acid is CCC1(C(C)C)C(=O)NC(=O)NC1=O.[4]

Mechanism of Action: GABAergic Pathway Modulation

This compound, like other barbiturates, exerts its sedative and hypnotic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Barbiturates are positive allosteric modulators of the GABA-A receptor.[1]

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This compound binds to a distinct site on the GABA-A receptor, prolonging the duration of the chloride channel opening induced by GABA.[1] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their significant CNS depressant effects and the risks associated with overdose.[1]

GABA-A Receptor Signaling Pathway

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely available in recent literature. The following sections provide representative methodologies for the synthesis and analysis of 5,5-disubstituted barbiturates, which can be adapted for probarbital and its sodium salt.

General Synthesis of 5,5-Disubstituted Barbituric Acids

The synthesis of probarbital (5-ethyl-5-isopropylbarbituric acid) can be achieved through the condensation of a disubstituted malonic ester with urea.

Materials:

-

Diethyl ethylisopropylmalonate

-

Sodium metal

-

Absolute ethanol

-

Urea

-

Hydrochloric acid

-

Reflux apparatus, stirring equipment, filtration apparatus

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under anhydrous conditions.

-

Add urea to the sodium ethoxide solution and stir until dissolved.

-

Slowly add diethyl ethylisopropylmalonate to the mixture.

-

Heat the reaction mixture to reflux for several hours with continuous stirring.

-

After the reaction is complete, distill off the ethanol.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude probarbital.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

-

To prepare the sodium salt, the purified probarbital can be treated with an equimolar amount of sodium hydroxide or sodium ethoxide in an appropriate solvent.

Analytical Methodologies for Barbiturates

Various chromatographic techniques are employed for the identification and quantification of barbiturates in pharmaceutical and biological samples.[7]

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of barbiturates in dosage forms.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for barbiturates (e.g., 214 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

-

Standard Preparation: Prepare standard solutions of a reference compound (e.g., phenobarbital or a certified probarbital standard if available) in the same solvent.

-

Analysis: Inject equal volumes of the sample and standard solutions into the chromatograph. Quantify the analyte by comparing the peak area of the sample with that of the standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of barbiturates, often used in forensic toxicology. Derivatization is typically required to improve the chromatographic properties of the analytes.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the analytes (e.g., initial temperature of 150°C, ramped to 280°C).

-

Injection: Splitless injection of the derivatized sample.

-

Derivatization (Example: Methylation):

-

Evaporate the solvent from the sample extract.

-

Add a methylating agent (e.g., trimethylanilinium hydroxide in methanol).

-

The methylation occurs in the hot GC injection port (on-column derivatization).

-

-

Mass Spectrometry: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-500.

-

Identification: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum compared to a reference library.

General Analytical Workflow for Barbiturates

Pharmacological Profile and Therapeutic Use

This compound is classified as an intermediate-acting barbiturate, with a pharmacological profile similar to that of pentobarbital.[2] It has been used as a sedative and hypnotic.[2] However, like other barbiturates, its use has significantly declined due to a narrow therapeutic index, potential for dependence, and the availability of safer alternatives such as benzodiazepines. The therapeutic usefulness of this compound has been rated as relatively low.[2]

Conclusion

This compound is a classic example of an intermediate-acting barbiturate, acting through the potentiation of GABAergic inhibition. While its clinical use is now limited, the study of its properties and analytical methodologies remains relevant for forensic science, toxicology, and the historical understanding of sedative-hypnotic drug development. The general protocols for synthesis and analysis provided in this guide offer a foundational framework for researchers working with this class of compounds.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. GSRS [precision.fda.gov]

- 4. Buy Probarbital | 76-76-6 [smolecule.com]

- 5. Phenobarbital Sodium | C12H11N2NaO3 | CID 23674889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. digicollections.net [digicollections.net]

- 7. ijsra.net [ijsra.net]

Navigating the In Vivo Journey of Probarbital Sodium: A Technical Guide to its Pharmacokinetics and Metabolism

A comprehensive analysis of the absorption, distribution, metabolism, and excretion of Probarbital sodium remains a complex endeavor due to a notable scarcity of direct scientific literature on this specific intermediate-acting barbiturate. To provide a thorough technical guide for researchers, scientists, and drug development professionals, this document leverages available information on this compound and supplements it with a comparative analysis of two structurally and pharmacologically similar intermediate-acting barbiturates: Amobarbital and Butabarbital. This approach allows for a robust understanding of the anticipated in vivo behavior of this compound.

Probarbital, chemically known as 5-ethyl-5-isopropylbarbituric acid, belongs to the class of barbiturates that exert their effects as central nervous system depressants.[1] Their therapeutic action is primarily mediated through the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] The duration of action of barbiturates is a key characteristic, and Probarbital is classified as having an intermediate duration.

Comparative Pharmacokinetic Profiles

Due to the limited availability of quantitative pharmacokinetic data for this compound, this guide presents a comparative summary of key parameters for Amobarbital and Butabarbital. These parameters are crucial for predicting the time course of drug concentration in the body and for designing appropriate dosing regimens.

| Pharmacokinetic Parameter | Amobarbital | Butabarbital | This compound (Anticipated) |

| Route of Administration | Oral, Intramuscular, Intravenous, Rectal[2] | Oral | Oral, Intravenous |

| Bioavailability | Well-absorbed orally[3] | Well-absorbed orally[4] | Expected to be well-absorbed orally |

| Time to Peak Plasma Concentration (Tmax) | 15 to 60 minutes[3] | 2 to 4 hours[4] | Likely in the range of 1-4 hours |

| Elimination Half-life (t½) | 8 to 42 hours[2] | Approximately 100 hours[4] | Expected to be in the intermediate range |

| Metabolism | Hepatic (hydroxylation and N-glucosidation)[2] | Hepatic[4] | Primarily hepatic via microsomal enzymes |

| Excretion | Primarily renal (as metabolites)[2] | Primarily renal (as metabolites)[4] | Primarily renal (as metabolites) |

In Vivo Metabolism of Intermediate-Acting Barbiturates

The biotransformation of barbiturates predominantly occurs in the liver, catalyzed by the cytochrome P450 (CYP450) microsomal enzyme system. For intermediate-acting barbiturates like Amobarbital, the primary metabolic pathways involve oxidation of the substituents at the C5 position of the barbituric acid ring.

Key metabolic reactions include:

-

Hydroxylation: The addition of a hydroxyl group to the alkyl side chains. For instance, Amobarbital undergoes hydroxylation to form 3'-hydroxyamobarbital.[2]

-

N-Glucosidation: The attachment of a glucuronic acid moiety to a nitrogen atom of the barbiturate ring, forming a more water-soluble conjugate that is readily excreted.[2]

The specific CYP450 isoenzymes responsible for the metabolism of this compound have not been definitively identified in the available literature. However, it is well-established that barbiturates, in general, can be both substrates and inducers of various CYP enzymes, including CYP2C9, CYP2C19, and CYP3A4. This property can lead to significant drug-drug interactions.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following are detailed methodologies for conducting in vivo pharmacokinetic studies of intermediate-acting barbiturates in common animal models.

Oral Administration and Serial Blood Sampling in Rats

This protocol outlines the procedure for assessing the oral pharmacokinetics of a barbiturate in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.[5][6][7]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for an overnight fast before dosing.

-

Dose Preparation: The this compound or comparator drug is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

-

Dosing: A single oral dose is administered via gavage using a ball-tipped feeding needle. The volume administered is typically 5-10 mL/kg.[5][6][7]

-

Blood Collection: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is typically drawn from the tail vein or a jugular vein cannula into tubes containing an anticoagulant (e.g., EDTA).[8][9][10]

-

Plasma Preparation: Blood samples are centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.[11]

-

Sample Storage: Plasma samples are stored at -80°C until analysis.[11]

Intravenous Administration and Plasma Collection in Dogs

This protocol describes the procedure for determining the intravenous pharmacokinetics of a barbiturate in dogs.

Methodology:

-

Animal Model: Beagle dogs are a commonly used breed for pharmacokinetic studies. Animals should be healthy and acclimatized to the laboratory environment.

-

Catheterization: On the day of the study, intravenous catheters are placed in two peripheral veins (e.g., cephalic veins), one for drug administration and the other for blood sampling.[12]

-

Dose Preparation: The drug is dissolved in a sterile isotonic solution (e.g., 0.9% saline) for injection.

-

Dosing: A single intravenous bolus dose is administered over a short period (e.g., 1-2 minutes).[13]

-

Blood Collection: Blood samples are collected at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose). Samples are collected into tubes containing an anticoagulant.[14]

-

Plasma Preparation and Storage: Plasma is separated by centrifugation and stored at -80°C as described for the rat protocol.[15][16][17]

Analytical Methods for Quantification in Biological Matrices

Accurate quantification of barbiturates in plasma and urine is essential for pharmacokinetic analysis. The following are standard analytical techniques employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of drugs in complex biological matrices.

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the analyte from endogenous matrix components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of barbiturates, often requiring derivatization to improve volatility and chromatographic properties.[18][19][20][21]

-

Sample Preparation: This may involve liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix.[22]

-

Derivatization: The extracted barbiturate is often derivatized (e.g., methylation) to increase its volatility for GC analysis.

-

Analysis: The derivatized sample is injected into the gas chromatograph for separation, followed by detection and quantification by a mass spectrometer.[18][19][20][21]

This technical guide provides a framework for understanding and investigating the in vivo pharmacokinetics and metabolism of this compound. While direct data is limited, the comparative information from Amobarbital and Butabarbital, coupled with detailed experimental and analytical protocols, offers a solid foundation for future research and drug development efforts in this area. Researchers are encouraged to conduct specific studies on this compound to further elucidate its unique pharmacokinetic profile.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. Amobarbital - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. research.fsu.edu [research.fsu.edu]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. ouv.vt.edu [ouv.vt.edu]

- 8. Simple and reliable method for serial sampling of blood from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 10. research.vt.edu [research.vt.edu]

- 11. snprc.org [snprc.org]

- 12. research.vt.edu [research.vt.edu]

- 13. iatevad.com [iatevad.com]

- 14. vet.purdue.edu [vet.purdue.edu]

- 15. Sampling Instructions | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 16. cinj.org [cinj.org]

- 17. www2.zoetis.com.au [www2.zoetis.com.au]

- 18. GC/MS confirmation of barbiturates in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GC/MS confirmation of barbiturates in blood and urine. | Semantic Scholar [semanticscholar.org]

- 20. gcms.cz [gcms.cz]

- 21. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

Probarbital Sodium: A Literature Review for Neurological Studies

Disclaimer: Scientific literature providing in-depth neurological data specifically on probarbital sodium (5-ethyl-5-isopropylbarbituric acid) is exceptionally limited. Expert committee reports classify it as an intermediate-acting sedative-hypnotic barbiturate with a pharmacological profile similar to pentobarbital.[1] Consequently, this technical guide utilizes pentobarbital as a representative compound to provide a detailed overview of the expected neurological effects, mechanisms of action, and relevant experimental data for this class of barbiturates. All quantitative data and detailed experimental protocols presented herein are based on studies of pentobarbital and should be considered illustrative for this compound.

Introduction to this compound and Intermediate-Acting Barbiturates

This compound is a barbiturate derivative, chemically identified as the sodium salt of 5-ethyl-5-isopropylbarbituric acid.[1] Like other barbiturates, it is a nonselective central nervous system (CNS) depressant.[1] These compounds are known for their sedative, hypnotic, and anticonvulsant properties.[2] The primary mechanism of action for barbiturates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This guide will delve into the neuropharmacological profile of intermediate-acting barbiturates, with a focus on pentobarbital as a well-documented analogue of this compound.

Mechanism of Action

The principal neurological effect of barbiturates is the enhancement of GABAergic inhibition.[2][3] They bind to a distinct allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel.[3] This binding increases the duration of the chloride channel opening when GABA is bound, leading to an increased influx of chloride ions into the neuron.[2][3] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a depressant effect on the CNS.[2]

At higher concentrations, barbiturates can directly gate the GABA-A receptor channel, even in the absence of GABA.[4] This direct action is a key reason for the higher toxicity of barbiturates in overdose compared to other GABAergic modulators like benzodiazepines.[3]

Beyond their effects on GABA-A receptors, barbiturates also exert influence on other ion channels. They can block excitatory AMPA and kainate receptors, which are subtypes of glutamate receptors.[3] Additionally, studies have shown that pentobarbital can suppress voltage-gated sodium channels and affect potassium conductances, further contributing to CNS depression.[1][5]

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the primary signaling pathway for barbiturates and a typical experimental workflow for studying their effects on neuronal activity.

Caption: Mechanism of action of barbiturates at the GABA-A receptor.

Caption: Experimental workflow for patch-clamp electrophysiology.

Quantitative Data Summary

The following tables summarize quantitative data from neurological studies on pentobarbital.

Table 1: Effects of Pentobarbital on Ion Channels

| Parameter | Channel Type | Preparation | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | Voltage-gated Na⁺ | Rat brain IIA channels in CHO cells | 1.2 mM | [6] |

| IC₅₀ | Voltage-gated Na⁺ | Rat muscle rSkM1 channels in CHO cells | 1.0 mM | [6] |

| ED₅₀ (Open-time reduction) | Voltage-gated Na⁺ | Human brain cortex | 0.61-0.75 mM | [7] |

| Channel Conductance (Main) | GABA-A Receptor | Mouse spinal neurons | 27 pS | [8] |

| Channel Conductance (Sub) | GABA-A Receptor | Mouse spinal neurons | 16.5 pS |[8] |

Table 2: Pharmacokinetic and Therapeutic/Toxic Concentrations of Pentobarbital

| Parameter | Species | Value | Condition/Notes | Reference |

|---|---|---|---|---|

| Half-life | Human | 15-50 hours | Dose-dependent | [9] |

| Volume of Distribution (Vd) | Human | 1.03 L/kg | Severe head injury | [10] |

| Clearance | Human | 0.72 ml/min/kg | Severe head injury | [10] |

| Therapeutic Concentration | Human | 1-5 mcg/mL | Sedation | [11] |

| Therapeutic Concentration | Human | 20-50 mcg/mL | Therapeutic coma | [11] |

| Toxic Concentration | Human | > 10 mcg/mL | [11] |

| Lethal Blood Level | Human | 10-169 mg/L | |[9] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon previous research. Below are summaries of key experimental protocols used in pentobarbital studies.

-

Objective: To investigate the effects of pentobarbital on the kinetic properties of single GABA-A receptor channels.

-

Preparation:

-

Recording:

-

Whole-cell and excised outside-out patch-clamp recording techniques are used.[8]

-

Neurons or patches are voltage-clamped at -75 mV with a chloride equilibrium potential of 0 mV.[8]

-

Solutions of GABA (e.g., 2 µM) with and without pentobarbital (e.g., 50 µM) are applied via pressure ejection from micropipettes.[8]

-

-

Data Analysis:

-

Single-channel currents are recorded and analyzed for conductance states.[8]

-

The kinetics of the main conductance state are analyzed, including mean open time and the frequency of channel openings.[8]

-

Frequency histograms of channel open and closed times are generated and fitted with exponential functions to determine the number of open and closed states.[8]

-

-

Objective: To study the direct electrophysiological actions of pentobarbital at concentrations achieved during general anesthesia.

-

Model:

-

Recording:

-

His bundle electrography is used to measure heart rate, atrial, atrioventricular (AV) nodal, and His-Purkinje conduction times.[12]

-

Programmed electrical stimulation is used to determine atrial, AV nodal, and ventricular refractoriness.[12]

-

Plasma concentrations of pentobarbital are measured using gas-liquid chromatography to correlate with electrophysiological effects.[12]

-

-

Data Analysis:

Neurotoxicity

While therapeutically useful, barbiturates like pentobarbital can exhibit neurotoxicity. Studies have shown that pentobarbital can exert a dose-dependent cytotoxic effect on neurons in culture, with a preferential effect on nerve cells over glial cells.[13] In pediatric populations, the use of pentobarbital for more than three hours has been associated with increased neuronal apoptosis and potential cognitive impairment due to the enhancement of GABA activity.[11] Overdose can lead to severe CNS depression, respiratory depression, coma, and death.[2]

Conclusion

This compound, as an intermediate-acting barbiturate, is expected to exert its primary neurological effects through the positive allosteric modulation of the GABA-A receptor. Due to the scarcity of specific research on this compound, this guide has leveraged the extensive literature on the pharmacologically similar compound, pentobarbital, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The provided data on mechanisms of action, quantitative effects on ion channels, and detailed experimental protocols serve as a foundational resource for future neurological studies in this class of compounds. It is imperative that any future research on this compound directly verifies these extrapolated findings.

References

- 1. Pentobarbital suppresses human brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. Pentobarbital - Wikipedia [en.wikipedia.org]

- 5. Pentobarbital inhibits hippocampal neurons by increasing potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voltage- and frequency-dependent pentobarbital suppression of brain and muscle sodium channels expressed in a mammalian cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular actions of pentobarbital isomers on sodium channels from human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. :: Journal of Neurocritical Care [e-jnc.org]

- 10. Pentobarbital pharmacokinetics in patients with severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pentobarbital plasma concentrations and cardiac electrophysiology during prolonged pentobarbital infusion anaesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preferential neurotoxicity of pentobarbital on nerve and glial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Probarbital Sodium: A Technical Guide on its CNS Depressant Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Probarbital sodium is an intermediate-acting barbiturate for which there is very limited specific toxicological and pharmacological data in publicly available literature. Much of the information presented herein is extrapolated from the well-understood pharmacology of other barbiturates, such as pentobarbital and phenobarbital, which share a similar mechanism of action. This compound's therapeutic usefulness has been rated as relatively low, with no indication of it being marketed in recent years.

Executive Summary

This compound (5-ethyl-5-isopropylbarbituric acid sodium salt) is a central nervous system (CNS) depressant belonging to the barbiturate class of drugs. Like other barbiturates, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAᴀ) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[1][2] By enhancing GABAergic inhibition, this compound produces dose-dependent sedative, hypnotic, and anticonvulsant effects.[3] At higher concentrations, barbiturates may also exert effects on excitatory neurotransmission and directly modulate ion channels, contributing to a profound and generalized depression of the CNS.[1][4] This guide provides a detailed overview of the presumed mechanism of action, relevant quantitative data from analogous compounds, and typical experimental protocols used to evaluate the CNS depressant effects of barbiturates.

Mechanism of Action

The sedative and hypnotic effects of barbiturates are primarily mediated through their interaction with the GABAᴀ receptor, a ligand-gated chloride ion channel.[3][5]

2.1 Primary Mechanism: GABAᴀ Receptor Modulation

This compound is presumed to bind to a specific allosteric site on the GABAᴀ receptor complex, distinct from the GABA binding site itself.[2][6] This binding event does not activate the receptor directly at low concentrations but potentiates the effect of GABA. Specifically, barbiturates increase the duration of the chloride (Cl⁻) channel opening when GABA is bound.[3][6] This prolonged channel opening leads to an enhanced influx of chloride ions into the neuron, causing hyperpolarization of the postsynaptic membrane.[1][7] This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in generalized CNS depression.[1]

Signaling Pathway: Barbiturate Action on the GABAᴀ Receptor

References

- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. pharmacokinetics-and-tolerability-of-a-veterinary-phenobarbital-product-in-healthy-dogs - Ask this paper | Bohrium [bohrium.com]

- 4. Amobarbital - Wikipedia [en.wikipedia.org]

- 5. Gabapentin - Wikipedia [en.wikipedia.org]

- 6. Barbiturate - Wikipedia [en.wikipedia.org]

- 7. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]

Historical Applications of Probarbital Sodium in Medicine: A Technical Whitepaper

Foreword: Data on Probarbital sodium (5-ethyl-5-isopropylbarbituric acid), marketed historically as Ipral Sodium, is notably scarce in medical and scientific literature. A 1987 report by the WHO Expert Committee on Drug Dependence highlighted the limited available data, rating its therapeutic usefulness as "relatively low."[1] Consequently, this document synthesizes the known information on this compound and, where specific data is unavailable, contextualizes its role by referencing the broader class of intermediate-acting barbiturates to which it belongs.

Introduction to this compound

This compound is a derivative of barbituric acid, first synthesized in the early era of barbiturate development that began in the early 20th century.[2] Like its counterparts, it acts as a nonselective depressant of the central nervous system (CNS).[3] Pharmacologically, it was classified as an intermediate-acting barbiturate, a category of drugs primarily utilized for their sedative and hypnotic properties to treat insomnia.[4][5] These drugs were designed to induce sleep with a duration of action lasting approximately 3 to 6 hours, which was considered advantageous for sleep maintenance without causing an excessive "hangover" effect associated with long-acting barbiturates.[4]

The use of this compound and other barbiturates burgeoned between the 1920s and mid-1950s, a period when they were among the few effective treatments for sedation and sleep disorders.[2] However, growing awareness in the 1950s of their potential for abuse, physical dependence, and lethal overdose led to a significant decline in their prescription, especially with the advent of the much safer benzodiazepine class of drugs in the 1960s.[4][6]

Mechanism of Action: GABAergic Pathway

The primary mechanism of action for all barbiturates, including this compound, involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor complex in the brain.[1] This receptor is a ligand-gated ion channel that permits the influx of chloride ions (Cl-) into neurons.

By binding to a distinct allosteric site on the GABA-A receptor, barbiturates increase the duration of the chloride channel opening induced by GABA. This prolonged influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential in response to excitatory stimuli. This enhanced inhibition results in the generalized CNS depression characteristic of the drug class, manifesting as sedation, hypnosis, and, at higher doses, anesthesia and respiratory depression.

Quantitative Data

Specific quantitative data from clinical trials for this compound are not available in the reviewed historical literature. The following tables summarize its known properties and provide representative dosage data for pharmacologically similar intermediate-acting barbiturates from the mid-20th century to serve as a contextual reference.

Table 1: General Properties of this compound

| Property | Description | Reference |

| Chemical Name | Sodium 5-ethyl-5-isopropylbarbiturate | [1] |

| Drug Class | Sedative-Hypnotic | [1] |

| Pharmacological Group | Intermediate-Acting Barbiturate | [1][4] |

| Primary Indication | Insomnia (Hypnotic) | [1][4] |

| Secondary Indication | Sedation | [1] |

| Mechanism of Action | Positive allosteric modulator of GABA-A receptor | [1] |

| Abuse Potential | Recognized; monitored by DEA by 1974 | [5] |

| Therapeutic Usefulness | Rated "relatively low" by WHO Committee (1987) | [1] |

Table 2: Representative Historical Dosages of Intermediate-Acting Barbiturates (c. 1950s-1960s)

This table is for contextual purposes, as specific dosage schedules for this compound are not well-documented in accessible sources. Dosages varied based on patient-specific factors.

| Drug | Application | Typical Adult Oral Dose | Notes |

| Amobarbital | Hypnotic | 100 - 200 mg | Administered at bedtime. |

| Butabarbital | Hypnotic | 50 - 100 mg | Administered at bedtime. |

| Butabarbital | Daytime Sedation | 15 - 30 mg (2-4 times daily) | Lower doses used for anxiolytic effects. |

| Pentobarbital | Hypnotic | 100 mg | Also used as a pre-anesthetic medication.[2] |

Experimental Protocols

Detailed protocols for experiments conducted specifically on this compound are not available. The following is a representative protocol for evaluating a novel barbiturate as a hypnotic agent in human subjects, based on the general methodologies of the mid-20th century.[3][7]

Title: A Double-Blind, Placebo-Controlled Study to Determine the Hypnotic Efficacy and Side Effects of a Novel Intermediate-Acting Barbiturate.

Objective: To assess the efficacy of "Compound X" (e.g., this compound) in inducing and maintaining sleep and to document any adverse effects compared to a placebo.

Methodology:

-

Subject Selection:

-

Enroll a cohort of adult male volunteers (n=20) reporting mild to moderate insomnia.

-

Exclude subjects with a history of substance abuse, significant psychiatric disorders, or major medical conditions.

-

Obtain informed consent after a full explanation of the experimental procedures and potential risks.

-

-

Study Design:

-

Employ a crossover, double-blind, placebo-controlled design.

-

Subjects will be housed in a controlled sleep laboratory environment for four consecutive nights.

-

Night 1: Acclimatization night (no substance administered).

-

Nights 2-4: Subjects are randomly assigned to receive either Compound X (e.g., 150 mg oral capsule) or an identical-looking placebo capsule 30 minutes before bedtime. The assignment is reversed on the subsequent night to ensure each subject acts as their own control.

-

-

Data Collection (Endpoints):

-

Primary Efficacy Measures (Observed):

-

Sleep Latency: Time from "lights out" to the observed onset of sleep, recorded by a trained observer.

-

Sleep Duration: Total time spent asleep during the night, recorded by the observer.

-

Number of Awakenings: Frequency of spontaneous awakenings after sleep onset.

-

-

Secondary Efficacy Measures (Subjective):

-

Morning Questionnaire: Upon waking, subjects complete a questionnaire to rate sleep quality, feeling of restfulness, and presence of "hangover" effects (e.g., drowsiness, lethargy) on a simple scale (e.g., 1-5).

-

-

Safety Measures:

-

A physician will be on-call to assess any adverse events.

-

Vital signs (heart rate, blood pressure, respiratory rate) are measured before drug administration and upon waking.

-

-

-

Data Analysis:

-

Mean values for sleep latency, sleep duration, and number of awakenings will be compared between the Compound X and placebo conditions using paired statistical tests.

-

Subjective questionnaire scores will be similarly analyzed.

-

All reported adverse events will be tabulated and described.

Historical Drug Evaluation Workflow

The development and evaluation of a new barbiturate in the mid-20th century followed a logical, albeit less regulated, pathway compared to modern standards. The process was heavily reliant on animal models and phenomenological observation.

References

- 1. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.mdedge.com [cdn.mdedge.com]

- 4. Barbiturate - Wikipedia [en.wikipedia.org]

- 5. ir.lawnet.fordham.edu [ir.lawnet.fordham.edu]

- 6. Pharmaceutical industry - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

Probarbital Sodium: A Technical Guide to a Classic Barbiturate Derivative

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of probarbital sodium, a derivative of barbituric acid. The document details its chemical properties, synthesis, mechanism of action, and pharmacological profile. It also includes established experimental protocols for its analysis and visual representations of its primary signaling pathway.

Introduction to this compound

This compound is the sodium salt of probarbital, chemically known as 5-ethyl-5-isopropylbarbituric acid.[1] It belongs to the barbiturate class of drugs, which are central nervous system (CNS) depressants.[1][2] Historically, sodium and calcium salts of probarbital have been utilized for their sedative and hypnotic properties.[1] Probarbital itself was developed in the 1920s and exhibits sedative, hypnotic, and anticonvulsant effects.[3][4]

Pharmacologically, this compound is classified as an intermediate-acting sedative-hypnotic barbiturate.[1][2] Its effects are comparable to those of pentobarbital.[1][2] As with other barbiturates, its use is associated with dose-related side effects such as drowsiness, confusion, and incoordination.[1] The potential for tolerance, cross-tolerance with other sedative-hypnotics, and dependence are significant considerations with its use.[1]

Chemical and Physical Properties

Probarbital and its sodium salt are distinct chemical entities with specific properties. As a derivative of barbituric acid, its core structure is a pyrimidinetrione ring.

| Property | Probarbital | This compound |

| IUPAC Name | 5-ethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione[2] | Sodium 5-ethyl-5-isopropyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-olate |

| Synonyms | Ipral, Vasalgin, Ethypropymalum, 5-ethyl-5-isopropylbarbituric acid[1][3][4] | This compound salt |

| CAS Number | 76-76-6[2][3] | 143-82-8[1] |

| Molecular Formula | C₉H₁₄N₂O₃[2][3] | C₉H₁₃N₂NaO₃ |

| Molecular Weight | 198.22 g/mol [2] | 220.20 g/mol |

Synthesis of Probarbital

The synthesis of probarbital, like other barbiturates, is rooted in the condensation of a malonic acid derivative with urea.[2]

A general synthetic pathway involves:

-

Alkylation of a Malonic Ester: Diethyl malonate is sequentially alkylated using appropriate alkyl halides in the presence of a base (e.g., sodium ethoxide) to introduce the ethyl and isopropyl groups at the alpha-carbon.

-

Condensation with Urea: The resulting disubstituted malonic ester is then condensed with urea, again in the presence of a strong base, to form the barbituric acid ring structure of probarbital.

-

Formation of the Sodium Salt: Probarbital acid is then treated with a sodium base, such as sodium hydroxide or sodium ethoxide, to yield this compound.

Caption: General synthesis pathway for this compound.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound, consistent with other barbiturates, involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus depressing neuronal activity.

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding increases the duration of the chloride channel opening when GABA is bound, leading to a more significant and prolonged inhibitory effect. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

Caption: this compound's effect on the GABA-A receptor signaling pathway.

Pharmacological Data

| Parameter | Description |

| Pharmacological Class | Sedative-hypnotic, Anticonvulsant[3][4] |

| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor[2] |

| Onset of Action | Intermediate |

| Duration of Action | Intermediate |

| Metabolism | Hepatic microsomal enzymes[1] |

| Therapeutic Uses | Historically used as a sedative and hypnotic[1] |

| Side Effects | Drowsiness, vertigo, confusion, incoordination[1] |

| Dependence Potential | Physical and psychic dependence can occur with prolonged use.[1] |

Experimental Protocols

The analysis of this compound in biological and pharmaceutical samples can be achieved using standard chromatographic techniques. The following are general protocols that can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in pharmaceutical formulations.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Barbiturates can be detected in the low UV range, often around 210-220 nm.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Caption: General workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific, making it suitable for the detection and quantification of this compound in biological matrices such as blood and urine.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from matrix components. An example program might start at 100°C, ramp up to 280°C, and hold.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and specificity.

-

Sample Preparation:

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug from the biological matrix. For LLE, acidify the sample and extract with an organic solvent like ethyl acetate.

-

Derivatization (Optional but Recommended): To improve the chromatographic properties of barbiturates, derivatization (e.g., methylation or silylation) is often performed. This increases volatility and reduces peak tailing.

-

-

Quantification: Use an internal standard (e.g., a deuterated analog of another barbiturate) and a calibration curve prepared in the same biological matrix.

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

This compound is a classic intermediate-acting barbiturate that functions as a CNS depressant through the potentiation of GABAergic neurotransmission. While its therapeutic use has largely been superseded by newer agents with more favorable safety profiles, its study remains relevant for understanding the pharmacology of barbiturates and for forensic and toxicological analysis. The analytical methods outlined provide robust frameworks for the detection and quantification of this compound. As with all barbiturates, the potential for abuse and dependence necessitates careful handling and consideration in any research or developmental context.

References

Methodological & Application

Application Notes and Protocols for Probarbital Sodium and Other Barbiturates in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probarbital sodium is classified as an intermediate-acting sedative-hypnotic barbiturate.[1] Its pharmacological profile is considered similar to that of pentobarbital.[1] However, detailed public data on its dosage, pharmacokinetics, and specific protocols for use in animal models is exceptionally limited. Reports suggest that it has not been actively marketed in recent years, and its therapeutic usefulness has been rated as relatively low.[1]

Given the scarcity of specific data for this compound, this document will provide a general framework for calculating dosages of barbiturates in animal models, using the more extensively studied compounds pentobarbital sodium and phenobarbital sodium as primary examples. The principles and protocols outlined here can serve as a guide for researchers to establish safe and effective dosing regimens for barbiturates in preclinical studies.

Disclaimer: The information provided for pentobarbital and phenobarbital should not be directly extrapolated to this compound without independent dose-finding studies.

General Properties of this compound

| Property | Information |

| Chemical Name | 5-ethyl-5-isopropylbarbituric acid sodium salt |

| Synonyms | Ethypropymalum |

| Pharmacological Class | Intermediate-acting sedative-hypnotic barbiturate |

| Reported Effects | Dose-related drowsiness, vertigo, confusion, and incoordination are presumed.[1] |

| Metabolism | Presumed to be metabolized by hepatic microsomal enzymes, similar to other barbiturates.[1] |

| Dependence Potential | No information is available from controlled studies in animals or humans.[1] |

| Abuse and Trafficking | No reports of abuse, illicit trafficking, or clandestine manufacture have been noted.[1] |

Dosage Guidelines for Pentobarbital Sodium and Phenobarbital Sodium in Animal Models

The following tables summarize dosages for pentobarbital sodium and phenobarbital sodium from various sources. These values should be used as a starting point for dose-range finding studies.

Table 1: Pentobarbital Sodium Dosages

| Animal Model | Dosage | Route of Administration | Intended Effect |

| Rats | 10, 20, or 40 mg/kg[2] | Intraperitoneal (IP) | Anesthesia |

| Rats | 800 mg/kg | Intraperitoneal (IP) | Euthanasia |

| Cats | 80-120 mg/kg | Intravenous (IV), Intraperitoneal (IP), or Intrathoracic | Euthanasia[3] |

| Pigs | 10-12 mg/kg[4] | Intravenous (IV) | Anesthesia |

| Dogs & Cats | 20-25 mg/kg[4] | Intravenous (IV) | Anesthesia |

| Calves & Goats | 15-20 mg/kg[4] | Intravenous (IV) | Anesthesia |

| Horses | 10 mg/kg[4] | Intravenous (IV) | Anesthesia |

Table 2: Phenobarbital Sodium Dosages

| Animal Model | Dosage | Route of Administration | Intended Effect |

| Rats | 80, 120, or 160 mg/kg[2] | Intraperitoneal (IP) | Anesthesia |

| Mice | 1% solution in anesthesia | Intraperitoneal (IP) | Anesthesia[5] |

| Dogs | Not specified for anesthesia | Primarily used as an anticonvulsant at sub-anesthetic doses.[4] | Anticonvulsant |

| Cats | Not specified for anesthesia | Primarily used as an anticonvulsant at sub-anesthetic doses.[4] | Anticonvulsant |

Experimental Protocols

General Protocol for Barbiturate Dose Determination in Rodent Models

This protocol outlines a general procedure for determining the appropriate anesthetic dose of a barbiturate, such as pentobarbital, in a rodent model.

Materials:

-

Barbiturate solution (e.g., pentobarbital sodium) of known concentration

-

Sterile saline for dilution

-

Animal scale

-

Syringes and needles appropriate for the route of administration (e.g., 25-27 gauge for IP injection in mice)

-

Heating pad to maintain animal body temperature

-

Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

-

Toe-pinch or tail-pinch device to assess anesthetic depth

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least 72 hours before the experiment.

-

Dose Preparation: Prepare a series of dilutions of the barbiturate stock solution with sterile saline to achieve the desired dose concentrations for a dose-range finding study.

-

Animal Weighing: Weigh each animal immediately before drug administration to ensure accurate dosage calculation.

-

Drug Administration: Administer the calculated dose via the chosen route (e.g., intraperitoneal injection).

-

Monitoring Onset of Anesthesia: Immediately after administration, place the animal in a clean cage on a heating pad and begin monitoring for the loss of the righting reflex.

-

Assessing Anesthetic Depth: Once the righting reflex is lost, periodically assess the depth of anesthesia by performing a toe-pinch or tail-pinch. The absence of a withdrawal reflex indicates a surgical plane of anesthesia.

-

Monitoring Vital Signs: Throughout the procedure, monitor vital signs such as heart rate, respiratory rate, and body temperature.

-

Recovery: Continue to monitor the animal until it has fully recovered the righting reflex. Do not leave an animal unattended during recovery.

-

Data Recording: Record the time to loss of righting reflex, duration of anesthesia (time from loss to recovery of righting reflex), and any adverse events.

Routes of Administration

-

Intraperitoneal (IP) Injection: A common route for systemic drug delivery in rodents. The injection is typically given in the lower right or left quadrant of the abdomen.

-

Intravenous (IV) Injection: Provides the most rapid onset of action. In rodents, this is often performed via the tail vein.

-

Oral Gavage: Used for administering precise oral doses. A gavage needle is carefully inserted into the esophagus.

Visualizations

Signaling Pathway of Barbiturates

Barbiturates exert their effects primarily by modulating the activity of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[6]

References

- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primveterinary.com [primveterinary.com]

- 4. vetscraft.com [vetscraft.com]

- 5. wjgnet.com [wjgnet.com]

- 6. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]

Probarbital Sodium: Application Notes and Protocols for Anesthesia in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are for informational purposes only and are intended for use by qualified researchers and scientists in controlled laboratory settings. Probarbital sodium is a barbiturate and a controlled substance; all handling and use must comply with institutional, national, and international regulations. The quantitative data, including dosages, provided herein are primarily based on studies conducted with pentobarbital sodium , a pharmacologically similar short-acting barbiturate. Due to the limited availability of specific data for this compound, these values should be considered as a starting point. It is imperative that researchers conduct dose-finding studies to determine the effective and safe anesthetic dose of this compound for their specific animal models and experimental conditions.

Introduction

This compound (the sodium salt of 5-ethyl-5-isopropylbarbituric acid) is a short-acting barbiturate that acts as a central nervous system (CNS) depressant. Its sedative, hypnotic, and anesthetic properties make it a potential agent for inducing anesthesia in laboratory animals for various research procedures.[1] Like other barbiturates, this compound's primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex in the brain.[2][3] This action leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a subsequent decrease in neuronal excitability, leading to sedation and anesthesia.[2][3]

These application notes provide a comprehensive overview of the use of this compound for inducing anesthesia in common laboratory animal models, with a focus on recommended dosages (extrapolated from pentobarbital sodium data), administration protocols, and safety considerations.

Quantitative Data Summary

The following tables summarize the recommended anesthetic dosages of pentobarbital sodium, which can be used as a starting point for dose-finding studies with this compound.

Table 1: Recommended Anesthetic Dosages of Pentobarbital Sodium in Rodents

| Animal Model | Route of Administration | Anesthetic Dosage (mg/kg) | Expected Duration of Anesthesia | Reference |

| Mouse | Intraperitoneal (IP) | 40 - 85 | 20 - 40 minutes | [4] |

| Rat | Intraperitoneal (IP) | 40 - 50 | 20 - 40 minutes | [3][4] |

Note: The duration of anesthesia can be influenced by factors such as the animal's age, sex, strain, and overall health. It is crucial to monitor the depth of anesthesia throughout the procedure.

Mechanism of Action: Signaling Pathway

The anesthetic effects of this compound are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates the signaling pathway.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound powder

-

Sterile, pyrogen-free water for injection or sterile 0.9% saline

-

Sterile multi-dose vial

-

Syringes and needles of appropriate sizes

-

Vortex mixer

Protocol:

-

Calculate the required amount of this compound powder to achieve the desired concentration (e.g., 60 mg/mL).

-

Aseptically transfer the weighed this compound powder into a sterile multi-dose vial.

-

Add the calculated volume of sterile water for injection or saline to the vial.

-

Gently vortex the vial until the this compound is completely dissolved and the solution is clear.

-

Label the vial with the drug name, concentration, date of preparation, and expiry date.

-

Store the solution according to the manufacturer's recommendations, typically at room temperature and protected from light.

Intraperitoneal (IP) Injection for Anesthesia in Rodents

Materials:

-

Prepared this compound solution

-

Sterile syringe (1 mL or 3 mL) and needle (25-27 gauge for mice, 23-25 gauge for rats)

-

Animal scale

-

70% ethanol or other suitable disinfectant

-

Gauze swabs

Protocol:

-

Accurately weigh the animal to determine the correct volume of anesthetic solution to administer.

-